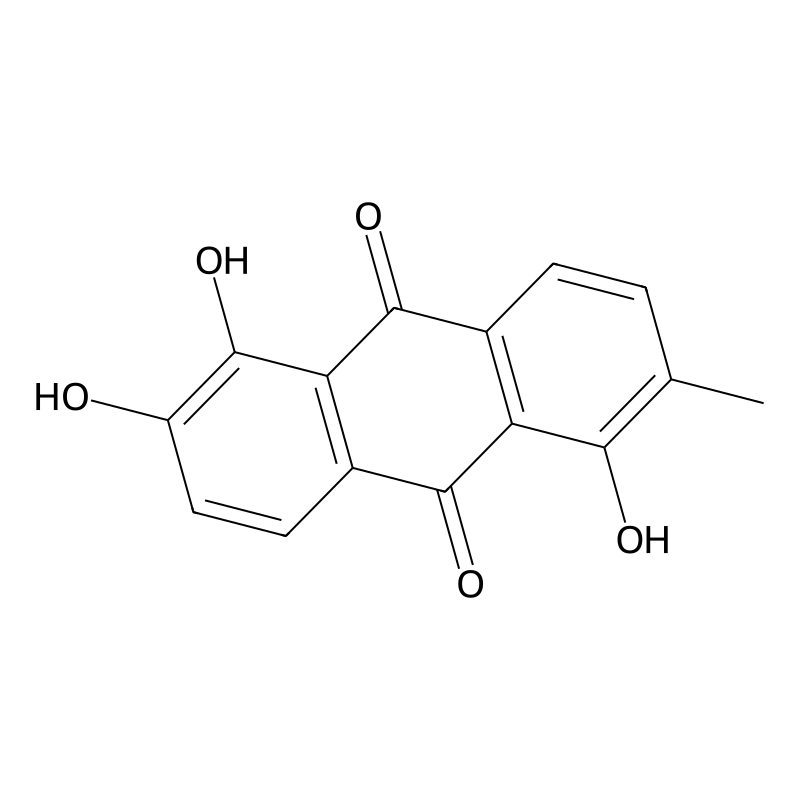

Morindone

Content Navigation

Researchers using generic anthraquinones face off-target effects and inconsistent dye complexation. Morindone (CAS 478-29-5) provides the exact 1,5,6-trihydroxy-2-methyl substitution for targeted colorectal cancer assays and mordant dye chemistry.

- Selective MDM2-p53 & KRAS downregulation: IC50 10.70 μM, SI=76.25 in HCT116 cells, ensuring assay specificity.

- Unique metal-chelation: Orange-red Al complex for textile restoration, unlike Alizarin.

- Analytical marker for shikimate pathway: calibrate chromatography vs acetate-derived analogs.

Ensure technical validity and reliable sourcing.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Purity

Package Size

Morindone (CAS 478-29-5), chemically defined as 1,5,6-trihydroxy-2-methylanthraquinone, is a highly functionalized anthraquinone derivative traditionally extracted from the Rubiaceae family. In modern industrial and laboratory procurement, it serves as a critical baseline reference standard for anthraquinone biosynthesis via the shikimate pathway and as a specialized precursor for metal-complexed mordant dyes. Unlike simpler, un-substituted anthraquinones, Morindone's specific trihydroxy-methyl substitution pattern imparts unique physicochemical behaviors, including precise binding affinities in multi-target pharmacological assays and distinct chelation geometries with aluminum and chromium mordants. This makes it an indispensable compound for targeted oncology research, natural dye formulation, and phytochemical standardization [1].

Research Fit

Substituting Morindone with closely related anthraquinones, such as Alizarin (1,2-dihydroxyanthraquinone) or Emodin (1,3,8-trihydroxy-6-methylanthraquinone), fundamentally alters both material processing and biological assay outcomes. In textile chemistry, while Alizarin provides standardized synthetic reproducibility, it lacks the 1,5,6-trihydroxy substitution of Morindone, resulting in entirely different metal-mordant chelation stoichiometry and colorimetric profiles; Morindone specifically precipitates with alum lake as an orange-red complex[1]. In pharmacological screening, generic anthraquinones fail to replicate Morindone's highly selective multi-target binding affinity. For instance, in colorectal cancer models, Morindone uniquely downregulates mutated TP53 and KRAS with an exceptional Selectivity Index, whereas analogs like rubiadin or emodin exhibit significantly different IC50 profiles and off-target toxicities [2]. Consequently, generic substitution compromises assay selectivity and formulation accuracy.

Substitution Risk

KRAS/p53 Targeting in Colorectal Cancer

In comparative pharmacological assays against colorectal cancer (CRC) cell lines, Morindone demonstrates highly specific antiproliferative activity. Against the HCT116 cell line, Morindone yields an IC50 of 10.70 ± 0.04 μM with an exceptional Selectivity Index (SI) of 76.25 [1]. In contrast, closely related anthraquinones isolated from the same botanical sources often lack this dual-targeting capability for MDM2-p53 and KRAS mutations, exhibiting lower SI values and broader, non-specific cytotoxicity [1].

| Evidence Dimension | Cytotoxicity (IC50) and Selectivity Index (SI) |

| Target Compound Data | IC50 = 10.70 ± 0.04 μM; SI = 76.25 |

| Comparator Or Baseline | Non-selective anthraquinone analogs |

| Quantified Difference | Highly specific SI > 75, indicating targeted action rather than broad cytotoxicity. |

| Conditions | In vitro HCT116 colorectal cancer cell line assay. |

Researchers procuring standards for KRAS or p53 mutant CRC models must utilize Morindone to ensure high selectivity and avoid the off-target toxicity associated with generic anthraquinone screening.

Shikimate Pathway Biosynthesis

Morindone (1,5,6-trihydroxy-2-methylanthraquinone) is uniquely substituted in both benzenoid rings, distinguishing its biosynthetic origin from acetate-derived anthraquinones like chrysophanol (1,8-dihydroxy-3-methylanthraquinone) [1]. Isotope tracing studies confirm that Morindone is derived from shikimic acid via o-succinylbenzoic acid [1]. This structural divergence makes it a critical standard for differentiating biosynthetic pathways in Rubiaceae species.

| Evidence Dimension | Biosynthetic precursor pathway origin |

| Target Compound Data | Derived from shikimic acid via o-succinylbenzoic acid |

| Comparator Or Baseline | Chrysophanol (acetate-derived pathway) |

| Quantified Difference | Complete divergence in carbon skeleton origin (shikimate vs. acetate) despite a shared anthraquinone core. |

| Conditions | Isotope tracing and biosynthetic pathway elucidation in higher plants. |

Analytical chemists and plant biochemists must procure Morindone rather than generic anthraquinones to accurately calibrate assays measuring shikimate pathway secondary metabolites.

Mordant Dye Complexation and Color

As a natural mordant dye, Morindone's 1,5,6-trihydroxy-2-methyl structure dictates its metal complexation geometry, differentiating it from the synthetic standard Alizarin (1,2-dihydroxyanthraquinone) [1]. While Alizarin provides simple 1,2-diol chelation, Morindone requires specific metal salts (e.g., aluminum for red, chromium for duskier purple shades) and produces distinct color space coordinates, precipitating with alum lake specifically as an orange-red lake pigment [1]. The additional hydroxyl group at the 5- and 6-positions fundamentally alters the binding stoichiometry with aluminum mordants compared to Alizarin.

| Evidence Dimension | Metal-mordant chelation geometry and precipitation color |

| Target Compound Data | 1,5,6-trihydroxy substitution enabling complex multi-site metal binding (orange-red with alum) |

| Comparator Or Baseline | Alizarin (1,2-dihydroxy substitution) |

| Quantified Difference | Divergent precipitation profiles and strict mordant dependency for shade variation. |

| Conditions | Textile dyeing and lake pigment precipitation using aluminum, iron, or chromium mordants. |

Procurement for natural dye formulation or historical textile restoration requires Morindone to achieve specific traditional shade profiles and complexation behaviors that synthetic Alizarin cannot replicate.

Selective Antifungal Activity

In antimicrobial screening of Morinda-derived anthraquinones, Morindone demonstrates highly selective antifungal properties [1]. While analogs like damnacanthal exhibit broad-spectrum activity—including against P. aeruginosa at a Minimum Inhibitory Dose (MID) of 10 μg/disk—Morindone specifically shows very strong antifungal activity against Candida lipolytica, differentiating its utility in targeted antimicrobial assays [1].

| Evidence Dimension | Antimicrobial spectrum and Minimum Inhibitory Dose (MID) |

| Target Compound Data | Strong selective activity against Candida lipolytica |

| Comparator Or Baseline | Damnacanthal (broad-spectrum including P. aeruginosa) |

| Quantified Difference | Distinct target organism specificity (fungal vs. broad bacterial/fungal). |

| Conditions | Disk diffusion antimicrobial assay. |

Microbiologists require Morindone as a selective antifungal reference standard, avoiding the broad-spectrum interference seen with other anthraquinone derivatives.

KRAS/p53 Mutant Screening Standard

Driven by its exceptional Selectivity Index (SI = 76.25) and IC50 of 10.70 μM in HCT116 cells, Morindone is the preferred anthraquinone reference standard for in vitro assays targeting MDM2-p53 and KRAS mutations in colorectal cancer models. Its procurement ensures high assay specificity compared to generic, broad-spectrum cytotoxic agents[1].

Natural Dye Formulation and Textile Restoration

Due to its unique 1,5,6-trihydroxy-2-methyl structure, Morindone is essential for specialized textile chemistry requiring specific metal-mordant complexation (e.g., aluminum, chromium, iron). It is procured for historical textile restoration and premium natural dye formulations where the simple chelation profile of synthetic Alizarin is an inadequate substitute [2].

Phytochemical Standardization: Shikimate Pathway

As an anthraquinone uniquely substituted in both benzenoid rings and derived via o-succinylbenzoic acid, Morindone serves as a critical analytical marker. Plant biochemists and analytical laboratories procure it to calibrate chromatography and isotope tracing equipment when differentiating shikimate-derived metabolites from acetate-derived analogs like chrysophanol [3].

Application Fit Matrix

References

- [1] Chee CW, et al. 'Morindone from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines.' PLoS One. 2022 Jul 12;17(7):e0270970.

- [2] Museum of Fine Arts Boston. 'Morindone - CAMEO.' Conservation and Art Materials Encyclopedia Online.

- [3] Leistner, E. 'Biosynthesis of anthraquinones in higher plants.' Planta Medica, 1975.

XLogP3

Other CAS

Wikipedia

Explore Compound Types